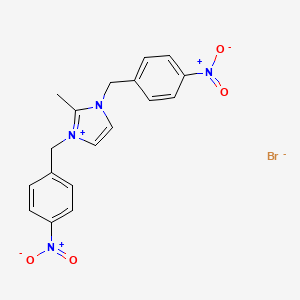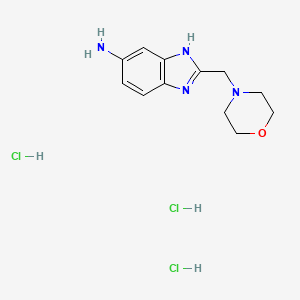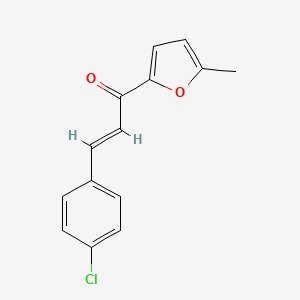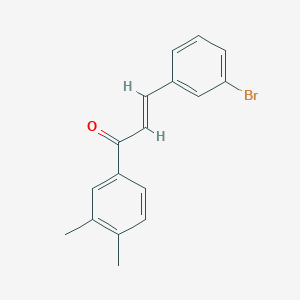
2-Chloro-5-trifluoromethyl-benzoic acid ethyl ester, 97%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-trifluoromethyl-benzoic acid ethyl ester, also known as Chloro-trifluoromethyl-benzoic acid ethyl ester, or CTFBE, is a chemical compound with a molecular formula of C9H7ClF3O2. It is a colorless solid that is soluble in water and alcohols. CTFBE is used in a wide range of scientific research applications, such as organic synthesis, drug discovery, and biochemistry.
Aplicaciones Científicas De Investigación
CTFBE is used in a wide range of scientific research applications. It is used in organic synthesis as a reagent for the synthesis of various organic compounds, such as esters, amides, and ethers. In drug discovery, CTFBE is used as a starting material for the synthesis of biologically active compounds. In biochemistry, CTFBE is used as a reagent for the synthesis of nucleotides and other biomolecules.
Mecanismo De Acción
The mechanism of action of CTFBE is not completely understood. However, it is believed that the compound acts as an electrophile, which is an electron-seeking molecule that can react with electron-rich molecules. This reaction is believed to be responsible for the synthesis of various organic compounds, as well as the synthesis of nucleotides and other biomolecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of CTFBE are not well understood. However, it is believed that the compound can act as an inhibitor of certain enzymes, such as cytochrome P450. In addition, CTFBE has been found to have anti-inflammatory and anti-bacterial properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CTFBE has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable and non-toxic. In addition, CTFBE is soluble in water and alcohols, which makes it easy to work with. However, CTFBE is not suitable for use in experiments involving high temperatures or strong acids, as it can decompose under these conditions.
Direcciones Futuras
There are several potential future directions for the use of CTFBE in scientific research. For example, it could be used as a starting material for the synthesis of novel compounds with potential therapeutic applications. In addition, CTFBE could be used to study the mechanism of action of certain enzymes, or to develop new methods for the synthesis of nucleotides and other biomolecules. Finally, CTFBE could be used to develop new methods for the synthesis of organic compounds with potential industrial applications.
Métodos De Síntesis
The synthesis of CTFBE is typically done by reacting a chloro-trifluoromethyl-benzoic acid with an ethyl ester. This reaction is carried out in an inert atmosphere, such as nitrogen or argon, at a temperature of around 0°C. The reaction mixture is then heated to around 70°C, and the product is collected by filtration or distillation.
Propiedades
IUPAC Name |
ethyl 2-chloro-5-(trifluoromethyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClF3O2/c1-2-16-9(15)7-5-6(10(12,13)14)3-4-8(7)11/h3-5H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQZVUPCGMGMCDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClF3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-chloro-5-(trifluoromethyl)benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-[(4-Nitrophenyl)thio]quinoline hydrochloride](/img/structure/B6319847.png)
![1-[2-(Methylamino)ethoxy]-3-(phenylthio)propan-2-ol hydrochloride](/img/structure/B6319855.png)

![2-Chloro-N-[4-(diethylamino)-2-methylphenyl]acetamide (HCl)](/img/structure/B6319865.png)








